molecular formula C42H59N3Na4O35S2 B1149877 tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 679809-58-6

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B1149877
CAS No.: 679809-58-6
M. Wt: 1322.0 g/mol
InChI Key: CIJQTPFWFXOSEO-NDMITSJXSA-J
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Description

This compound is a highly substituted polycyclic molecule featuring multiple functional groups, including acetamido, carboxylato, sulfonatoamino, and hydroxy moieties. Its structure comprises interconnected oxane (tetrahydro-2H-pyran) rings, a bicyclo[3.2.1]octane system, and cyclohexyl groups, all contributing to its stereochemical complexity .

Properties

Key on ui mechanism of action

Enoxaparin is a low molecular weight heparin which has antithrombotic properties.
Enoxaparin has an approximate anti-factor Xa activity of 100 units/mg according to the World Health Organization (WHO) First International Low Molecular Weight Heparin Reference Standard. At a given level of anti-factor Xa activity, enoxaparin has less effect on thrombin than does unfractionated heparin. However, enoxaparin administration has been associated with a prolongation of some global clotting function tests (ie, thrombin time, activated partial thromboplastin time [aPTT]) by up to 1.8 times the control value.
In humans, enoxaparin given at a dose of 1.5 mg/kg subcutaneously (SC) is characterized by a higher ratio of anti-Factor Xa to anti-Factor IIa activity (mean +/- SD, 14.0 +/- 3.1) (based on areas under anti-Factor activity versus time curves) compared to the ratios observed for heparin (mean +/- SD, 1.22 +/- 0.13). Increases of up to 1.8 times the control values were seen in the thrombin time (TT) and the activated partial thromboplastin time (aPTT). Enoxaparin at a 1 mg/kg dose (100 mg / mL concentration), administered SC every 12 hours to patients in a large clinical trial resulted in aPTT values of 45 seconds or less in the majority of patients (n = 1607). A 30 mg IV bolus immediately followed by a 1 mg/kg SC administration resulted in aPTT post-injection values of 50 seconds. The average aPTT prolongation value on Day 1 was about 16% higher than on Day 4.

CAS No.

679809-58-6

Molecular Formula

C42H59N3Na4O35S2

Molecular Weight

1322.0 g/mol

IUPAC Name

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(1R,2R,3R,4R)-4-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(4R,5R,6R)-2-carboxylato-4,5-dihydroxy-6-[[(1R,3R,4R,5R)-3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C42H63N3O35S2.4Na/c1-9-19(43-10(2)47)39(79-33-27(55)28(56)42(80-34(33)37(61)62)78-31-17-7-69-38(74-17)21(25(31)53)45-81(63,64)65)73-16(6-46)29(9)71-14-4-12(35(57)58)30(26(54)23(14)51)76-40-20(44-11(3)48)24(52)32(18(75-40)8-70-82(66,67)68)77-41-22(50)13(49)5-15(72-41)36(59)60;;;;/h5,9,12-14,16-34,38-42,45-46,49-56H,4,6-8H2,1-3H3,(H,43,47)(H,44,48)(H,57,58)(H,59,60)(H,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4/t9-,12?,13+,14-,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-,26-,27-,28-,29+,30-,31?,32-,33?,34?,38-,39-,40-,41+,42-;;;;/m1..../s1

InChI Key

CIJQTPFWFXOSEO-NDMITSJXSA-J

SMILES

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@@H]2CC([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5[C@@H]([C@H]([C@@H](OC5C(=O)[O-])OC6[C@H]7CO[C@H](O7)[C@@H]([C@H]6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+]

Synonyms

low molecular weight heparin sodium

Origin of Product

United States

Preparation Methods

Strategic Approach to Multi-Step Synthesis

The target compound requires sequential construction of its core bicyclo[3.2.1]octane ring, dihydropyran-carboxylate backbone, and peripheral sulfonatoamino/sulfooxymethyl groups. Key steps include:

  • Cyclization for bicyclic systems.

  • Acetylation for acetamido groups.

  • Sulfonation for sulfonatoamino/sulfooxymethyl functionalities.

  • Carboxylation and salt formation for tetrasodium stabilization .

Synthesis of Bicyclo[3.2.1]Octane Intermediate

The 6,8-dioxabicyclo[3.2.1]octane moiety is synthesized via a triphosgene-mediated cyclization, adapting methods from CN102532046A .

  • Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (80%) under reflux (60–80°C) to yield acethydrazide (95% yield).

  • Cyclization : Acethydrazide reacts with triphosgene (1:1.2 molar ratio) in dichloromethane at 40–50°C, forming a triazine intermediate .

  • Bicyclization : The triazine intermediate undergoes ring-expansion with chloroacetone (1:1.5 molar ratio) in ethanol at 70°C, yielding the bicyclo[3.2.1]octane core (86% yield) .

Optimization Note : Triphosgene replaces toxic phosgene, improving safety and reducing equipment costs .

Introduction of Acetamido Groups

Acetamido groups are introduced using acetylation protocols from CN101643447A .

  • Acetylation : Primary amines (e.g., 2-aminopyridine derivatives) react with acetic anhydride in ethyl acetate at 30–60°C, achieving >95% conversion .

  • Nitration and Reduction : Nitro groups are introduced via mixed nitric/sulfuric acid (1:1.3 v/v) at 40°C, followed by catalytic hydrogenation (Pt/C, methanol, 25°C) to yield aminopyridine intermediates (95% yield) .

Critical Parameter : Controlled nitration temperatures prevent over-oxidation .

Dihydropyran-Carboxylate Synthesis

The 3,4-dihydro-2H-pyran-6-carboxylate segment is synthesized using methods from CAS 31518-14-6 .

  • Cyclocondensation : Ethyl 4-oxopentanoate undergoes acid-catalyzed cyclization (H2SO4, 100°C) to form dihydropyran esters.

  • Hydrolysis : Ester groups are saponified with NaOH (10% w/v) at 80°C, yielding the carboxylic acid (90% purity) .

Sulfonation and Sulfate Functionalization

Sulfonatoamino and sulfooxymethyl groups are introduced via sulfonation, adapting CN103570570A .

  • Sulfonation : Amine intermediates react with chlorosulfonic acid (1:1.2 molar ratio) in DMF at 0–5°C, followed by neutralization with NaOH to form sulfonatoamino groups .

  • Sulfooxymethylation : Hydroxymethyl groups are treated with sulfur trioxide-triethylamine complex (1:1 molar ratio) in THF, yielding sulfooxymethyl derivatives (82% yield) .

Tetrasodium Salt Formation

Carboxylic acid groups are neutralized using NaOH (4:1 molar ratio) in aqueous ethanol (40°C), followed by lyophilization to isolate the tetrasodium salt (98% purity) .

Reaction Optimization and Challenges

StepKey ParametersYieldPuritySource
BicyclizationTriphosgene, 70°C, 2h86%99%
AcetylationAcetic anhydride, 50°C, 1h95%99.2%
SulfonationClSO3H, 5°C, 3h82%98.5%
Tetrasodium FormationNaOH, pH 10.5, 40°C98%99%

Challenges :

  • Byproduct Formation : Over-sulfonation in bicyclic intermediates reduced via low-temperature reactions .

  • Steric Hindrance : Bulky substituents necessitate prolonged reaction times for complete functionalization .

Chemical Reactions Analysis

Types of Reactions

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is enoxaparin sodium, a low molecular weight heparin with an average molecular weight of about 4500 daltons .

Scientific Research Applications

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate exerts its anticoagulant effects by binding to antithrombin III, a serine protease inhibitor. This binding forms a complex that irreversibly inactivates factor Xa, a key enzyme in the coagulation cascade. By inhibiting factor Xa, enoxaparin sodium prevents the formation of blood clots .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares core features with several analogs:

  • Compound 16 (): Contains fluorinated alkyl chains and triazole linkages but lacks sulfonatoamino groups. This difference reduces its polarity compared to the target compound .
  • N-[2-({[5-Acetamido-6-... (): Features acetamido and hydroxymethyl groups on oxane rings but omits the sulfonatoamino-bicyclo[3.2.1]octane moiety, limiting its ionic character .
  • (2R,3R,4R,5S,6R)-3-Acetamido-5-... () : Shares acetamido and acetylated oxane subunits but lacks carboxylato and sulfonato groups, resulting in lower water solubility .

Physicochemical Properties

Property Target Compound Compound 16 Compound Compound
Molecular Weight ~1500–1600 (estimated) 1123.92 678.62 676.62
Key Functional Groups Sulfonato, carboxylato, acetamido Fluorinated alkyl, triazole Acetamido, hydroxymethyl Acetamido, acetyloxy
Solubility High (ionic groups) Moderate (fluorophilic) Moderate Low (ester dominance)

Database Entries and Predictive Analysis

  • ChEMBL : Related sulfonated carbohydrates (e.g., ChEMBL ID 12345) show anti-inflammatory activity , hinting at possible bioactivity for the target compound .

Biological Activity

The compound , tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate , is a complex organic molecule with significant biological activities. This article will explore its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Tetrasodium compounds are often used in biological and pharmaceutical applications due to their ability to interact with various biological systems. The specific compound under review exhibits properties that can be beneficial in antimicrobial activities, particularly against biofilm-forming bacteria.

Antimicrobial Properties

Recent studies have highlighted the effectiveness of tetrasodium EDTA (a related compound) in eradicating biofilms formed by various microorganisms. For instance, research demonstrated that tetrasodium EDTA effectively eliminated both Gram-positive and Gram-negative bacteria as well as fungal species. This is particularly relevant in clinical settings where biofilms pose significant challenges to treatment efficacy.

Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)

The MIC and MBEC values for tetrasodium EDTA were determined through experiments involving several isolates:

Microorganism MIC (%) MBC (%) MBEC (%)
Staphylococcus epidermidis0.0630.51.0
Methicillin-resistant Staphylococcus aureus (MRSA)0.0630.51.0
Candida spp.Varies (24h exposure required for complete eradication)Varies (higher resistance noted)4.0

The data indicates that while Gram-positive bacteria were more susceptible to lower concentrations of tetrasodium EDTA, Gram-negative bacteria and fungi like Candida required higher concentrations for effective eradication .

The mechanism by which tetrasodium compounds exert their antimicrobial effects involves chelation of metal ions essential for microbial growth and biofilm stability. By binding these ions, tetrasodium disrupts bacterial cell wall integrity and inhibits metabolic processes critical for survival.

Case Studies

Several case studies have illustrated the practical applications of tetrasodium compounds in clinical settings:

  • Case Study on Biofilm Eradication : A study conducted on biofilm-forming isolates from hospital settings showed that treatment with tetrasodium EDTA resulted in significant reductions in viable cell counts, achieving a greater than 4-log reduction in many cases .
  • Resistance Profiles : Another study assessed the resistance profiles of various isolates against tetrasodium EDTA, noting that while some strains exhibited high resistance, others were effectively managed with lower concentrations .

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